molecular formula C13H18N2O4S B11103138 Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate

Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate

Cat. No.: B11103138
M. Wt: 298.36 g/mol
InChI Key: ZARCISUCLKZFBV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an ethyl ester group, a sulfonyl group attached to a 4-methylphenyl ring, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with imidazolidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified with ethanol to obtain the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazolidine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methylphenyl)sulfonyl]methylimidazolidine-1-carboxylate
  • Ethyl 3-[(4-methylphenyl)sulfonyl]ethylimidazolidine-1-carboxylate
  • Ethyl 3-[(4-methylphenyl)sulfonyl]propylimidazolidine-1-carboxylate

Uniqueness

Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group attached to the 4-methylphenyl ring enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)sulfonylimidazolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-8-9-15(10-14)20(17,18)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

ZARCISUCLKZFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C

solubility

38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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